molecular formula C21H21NO6 B161645 Coulteropine CAS No. 6014-62-6

Coulteropine

Cat. No.: B161645
CAS No.: 6014-62-6
M. Wt: 383.4 g/mol
InChI Key: SWBXJEKOHMOEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coulteropine is a natural alkaloid known for its antimicrobial properties. It is primarily used in scientific research due to its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coulteropine involves several steps, starting with the extraction of the natural alkaloid from plant sources. The process typically includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The methods are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

Coulteropine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Coulteropine has a wide range of applications in scientific research:

Mechanism of Action

Coulteropine exerts its effects by interacting with specific molecular targets in microbial cells. It disrupts the cell membrane integrity, leading to cell lysis and death. The compound also inhibits key enzymes involved in microbial metabolism, further enhancing its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coulteropine is unique due to its specific mechanism of action and broad-spectrum antimicrobial activity. Unlike other alkaloids, it targets multiple pathways in microbial cells, making it a versatile compound in scientific research .

Properties

IUPAC Name

5-methoxy-15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-6-5-13-8-17-20(28-11-26-17)21(24-2)18(13)15(23)7-12-3-4-16-19(14(12)9-22)27-10-25-16/h3-4,8H,5-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBXJEKOHMOEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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